Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (molecular formula: C₂₈H₃₀N₄O₃S; molar mass: 502.63 g/mol) is a polycyclic heterocyclic compound featuring a fused tetrahydroquinoline core linked to a tetrahydrobenzo[b]thiophene scaffold via an amino-cyano-substituted bridge. Its structural complexity arises from the integration of pyridine, quinoline, and thiophene moieties, which are known to confer diverse pharmacological and chemical properties .
Properties
CAS No. |
311799-61-8 |
|---|---|
Molecular Formula |
C28H30N4O3S |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinolin-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H30N4O3S/c1-4-35-27(34)23-17-9-5-6-10-21(17)36-26(23)32-19-12-28(2,3)13-20(33)24(19)22(18(14-29)25(32)30)16-8-7-11-31-15-16/h7-8,11,15,22H,4-6,9-10,12-13,30H2,1-3H3 |
InChI Key |
QKDWKOXPYKBDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CN=CC=C5)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the cyano group: This step involves the use of a cyanation reagent such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).
Formation of the benzo[b]thiophene ring: This can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 502.64 g/mol . Its structure combines elements from both quinoline and thiophene rings, which are known for their biological activity.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features allow it to interact with biological targets involved in cancer progression. For instance, derivatives of similar compounds have shown effectiveness against breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
- Antioxidant Properties
- Antibacterial Effects
Case Studies
- Breast Cancer Research : A study published in Crystals explored the synthesis of related quinoline derivatives and their anticancer activities. The findings suggest that modifications to the quinoline structure can significantly enhance cytotoxic effects against breast cancer cells .
- Antioxidant Activity Assessment : Research conducted at Sri Padmavathi Mahila Visvavidyalayam evaluated several derivatives of thiophene compounds for their antioxidant capabilities. The study concluded that certain modifications led to improved radical scavenging activity compared to standard antioxidants .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid architecture, combining elements of tetrahydroquinoline and benzo[b]thiophene systems. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound’s 7,7-dimethyl-5-oxo-tetrahydroquinoline moiety distinguishes it from analogues with simpler cycloalkane or aromatic substituents .
- The pyridin-3-yl group may enhance binding affinity to biological targets (e.g., kinases) compared to nitro- or methyl-substituted derivatives .
- Compounds with acrylamido side chains (e.g., ) exhibit pronounced bioactivity due to their electrophilic α,β-unsaturated carbonyl systems .
Bioactivity:
- Antioxidant/Anti-inflammatory Potential: Analogues with acrylamido-cyano-thiophene scaffolds (e.g., ) show IC₅₀ values of 10–50 μM in radical scavenging assays . The target compound’s pyridine substituent may modulate similar activity but requires validation.
Biological Activity
Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C27H29N3O3S2
- Molar Mass : Approximately 515.67 g/mol
- IUPAC Name : this compound
The compound's structure includes multiple functional groups that contribute to its biological activities. The presence of the pyridine and quinoline moieties is particularly significant for its pharmacological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry found that derivatives of quinoline and thiophene showed significant cytotoxicity against various cancer cell lines . Ethyl 2-(2-amino...) has been investigated for its potential to inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
Ethyl 2-(2-amino...) has also demonstrated antimicrobial activity. Research indicates that compounds containing thiophene rings possess antibacterial and antifungal properties. A study highlighted that derivatives with similar structures were effective against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models. Compounds with similar quinoline structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This activity may be attributed to their ability to modulate neuroinflammatory pathways .
Inhibition of Enzymatic Activity
There is evidence suggesting that ethyl 2-(2-amino...) can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
Study on Anticancer Activity
A recent study focused on the synthesis of ethyl 2-(2-amino...) and its evaluation against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry analysis .
Antimicrobial Evaluation
In another investigation, ethyl 2-(2-amino...) was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
